molecular formula C17H14ClN3O3S2 B11935284 3-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide

3-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide

Cat. No.: B11935284
M. Wt: 407.9 g/mol
InChI Key: MLSIIIMAQNQEOV-UHFFFAOYSA-N
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Description

BRD7586 is a cell-permeable small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9), a widely used enzyme in CRISPR gene-editing technology. It is known for being the smallest anti-CRISPR inhibitor discovered to date . The compound has a molecular weight of 407.89 g/mol and a chemical formula of C₁₇H₁₄ClN₃O₃S₂ .

Preparation Methods

BRD7586 is synthesized through a series of chemical reactions involving the coupling of various intermediates. The synthetic route typically involves the following steps:

the synthesis generally follows standard organic chemistry protocols involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

BRD7586 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BRD7586 has a wide range of applications in scientific research:

Mechanism of Action

BRD7586 exerts its effects by selectively inhibiting SpCas9. It binds to the enzyme and prevents it from interacting with its target DNA, thereby blocking the gene-editing process. This inhibition enhances the specificity of SpCas9 by reducing off-target effects, making it a valuable tool for precise genome editing .

Comparison with Similar Compounds

BRD7586 is unique due to its small size and high potency as an anti-CRISPR agent. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency and specific applications.

Properties

Molecular Formula

C17H14ClN3O3S2

Molecular Weight

407.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C17H14ClN3O3S2/c18-13-1-3-14(4-2-13)26(23,24)10-7-16(22)21-17-20-15(11-25-17)12-5-8-19-9-6-12/h1-6,8-9,11H,7,10H2,(H,20,21,22)

InChI Key

MLSIIIMAQNQEOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl

Origin of Product

United States

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